molecular formula C6H5F9O B064875 Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- CAS No. 163702-06-5

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-

Cat. No.: B064875
CAS No.: 163702-06-5
M. Wt: 264.09 g/mol
InChI Key: SQEGLLMNIBLLNQ-UHFFFAOYSA-N
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Description

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, also known as Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, is a useful research compound. Its molecular formula is C6H5F9O and its molecular weight is 264.09 g/mol. The purity is usually 99%.
The exact mass of the compound Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O/c1-2-16-6(14,15)3(7,4(8,9)10)5(11,12)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGLLMNIBLLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)CF2OCH2CH3, C6H5F9O
Record name Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
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DSSTOX Substance ID

DTXSID5073119
Record name Perfluoroisobutyl ethyl ether
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Molecular Weight

264.09 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; Low odor; [OSHA]
Record name Ethyl perfluoroisobutyl ether
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Vapor Pressure

109.0 [mmHg]
Record name Ethyl perfluoroisobutyl ether
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CAS No.

163702-06-5
Record name Ethyl nonafluoroisobutyl ether
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Record name Ethyl perfluoroisobutyl ether
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Record name Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Perfluoroisobutyl ethyl ether
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Record name Ethyl nonafluoroisobutyl ether
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Record name ETHYL PERFLUOROISOBUTYL ETHER
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Synthesis routes and methods

Procedure details

The title compound was prepared essentially as in Example 1 using anhydrous potassium fluoride (31.9 g, 0.55 mole), anhydrous dimethyl formamide (184 g), perfluoroisobutryl fluoride (112.3 g of 77% purity, 0.4 mole), and diethyl sulfate (100.1 g, 0.65 mole). The resulting mixture was worked up essentially as in Example 3 to yield 80 g of the title compound. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
112.3 g
Type
reactant
Reaction Step One
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
solvent
Reaction Step One

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